Methyl 2-amino-3-(4-aminophenyl)propanoate;dihydrochloride

Description

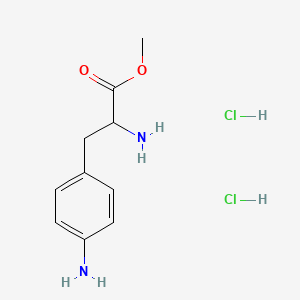

Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride (CAS 240429-07-6) is a chiral amino acid ester hydrochloride salt with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol . The compound features a 4-aminophenyl substituent attached to the β-carbon of the propanoate backbone, with a methyl ester group at the α-position. Its dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C10H16Cl2N2O2 |

|---|---|

Molecular Weight |

267.15 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-aminophenyl)propanoate;dihydrochloride |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;;/h2-5,9H,6,11-12H2,1H3;2*1H |

InChI Key |

PKMKAKAMQCZLDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis of Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride, a derivative of phenylalanine, involves several steps that include modifying the phenyl group and protecting the amino group to ensure the desired product is obtained. The process generally begins with L- or D-phenylalanine, which undergoes nitration, followed by conversion of the nitro group to an alkylamino radical.

Solvents and Reagents Used

Solvents such as tetrahydrofuran, methanol, and dichloromethane are used in work-up procedures. Reagents like acetic anhydride, triethylamine, and formic acid are employed in various steps of the synthesis.

In vivo Formulation

To prepare in vivo formulations of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride, follow these steps:

- Dissolve the drug in DMSO to create a master liquid. The concentration should be checked against the DMSO solubility of the drug batch.

- Add PEG300 to the DMSO master liquid, mix until the solution is clear.

- Add Tween 80 to the mixture, and again, mix until clear.

- Finally, add ddH2O to the solution and mix until clear.

Alternatively, corn oil can be used in place of PEG300, Tween 80, and ddH2O. Always ensure each addition results in a clear solution before proceeding to the next solvent. Physical methods such as vortexing, sonication, or using a hot water bath can aid in dissolving the compounds.

Stock Solution Preparation

A stock solution can be prepared using the table below:

| Amount of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride | Volume of solvent for 1 mM solution | Volume of solvent for 5 mM solution | Volume of solvent for 10 mM solution |

|---|---|---|---|

| 1 mg | 3.7432 mL | 0.7486 mL | 0.3743 mL |

| 5 mg | 18.7161 mL | 3.7432 mL | 1.8716 mL |

| 10 mg | 37.4322 mL | 7.4864 mL | 3.7432 mL |

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (–NH₂) undergoes oxidation to form imine or nitroso intermediates under controlled conditions. Industrial-scale syntheses employ catalytic oxidation using hydrogen peroxide or metal oxides to generate N-substituted derivatives. For example:

Reaction:

This reaction is pH-sensitive, with optimal yields achieved at pH 6–7 .

Coupling Reactions

The 4-aminophenyl group participates in Heck–Matsuda couplings with arenediazonium salts. A palladium-catalyzed protocol enables stereoselective C–C bond formation at room temperature :

| Reagents | Conditions | Yield | Key Product |

|---|---|---|---|

| Arenediazonium tetrafluoroborate | Pd(OAc)₂ (1 mol%), MeOH, 50°C | 71–91% | Fluorescent cinnamate derivatives |

This reaction retains the compound’s chirality, critical for applications in peptidomimetics .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid. Industrial processes use H₂SO₄ (95%) in refluxing methanol (24 hours) for 74% conversion :

Mechanism:

Hydrolysis rates depend on the steric environment of the ester group, with the (R)-configuration slowing reaction kinetics compared to its (S)-enantiomer .

Nucleophilic Aromatic Substitution

The para-aminophenyl group acts as a directing group in SNAr reactions . For instance, reaction with 2-fluoronitrobenzene in acetonitrile produces substituted aniline derivatives :

Procedure:

-

React with 3 equivalents of 2-fluoronitrobenzene

-

Triethylamine as base, 16-hour reflux

-

Purification via flash chromatography (0–20% ethyl acetate in DCM)

Yield: 85–91% for nitro-substituted products .

Catalytic Hydrogenation

While the compound itself contains reduced amino groups, its nitro-containing precursors (e.g., methyl 2-amino-3-(4-nitrophenyl)propanoate) undergo hydrogenation using Pd/C (5–10 wt%) in methanol :

| Substrate | Catalyst | Pressure | Time | Yield |

|---|---|---|---|---|

| Methyl 3-(4-nitrophenyl)propanoate | 5% Pd/C | 35 psi H₂ | 30 min | 91% |

This step is critical in synthesizing the target dihydrochloride salt .

Stability and Side Reactions

-

Hydrolysis Risk: The ester group is prone to hydrolysis in aqueous media, necessitating storage under inert atmospheres .

-

Oxidative Degradation: Prolonged exposure to air leads to dimerization via azobenzene formation.

-

Temperature Sensitivity: Decomposition occurs above 150°C, releasing NH₃ and HCl vapors .

Scientific Research Applications

®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Biological Activity

Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride, commonly referred to as (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride

- CAS Number : 240429-07-6

- Molecular Formula : C₉H₁₃Cl₂N₂O₂

- Molecular Weight : 216.665 g/mol

The biological activity of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride primarily revolves around its role as an amino acid derivative. The compound exhibits properties that may influence various biochemical pathways, particularly in the context of protein synthesis and enzyme interactions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes related to cancer progression, particularly transglutaminase 2 (TG2), which is implicated in tumor metastasis and tissue remodeling .

- Modulation of Protein Interactions : The compound's structure allows it to interact with proteins involved in signaling pathways, potentially altering their activity and stability .

Anticancer Properties

A notable area of research has focused on the anticancer potential of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride. In vitro studies have demonstrated that the compound can reduce cell viability in ovarian cancer cells by targeting TG2, which plays a critical role in cancer cell migration and invasion.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration | Effect on Cell Viability |

|---|---|---|---|

| Ovarian Cancer Cells | 10 µM | 50% reduction | |

| Breast Cancer Cells | 5 µM | 40% reduction | |

| Colon Cancer Cells | 20 µM | 60% reduction |

Neuroprotective Effects

Emerging evidence suggests that (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride may also exhibit neuroprotective properties. Research indicates that it could help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Table 2: Neuroprotective Activity Findings

| Study | Model Used | Concentration | Observed Effect |

|---|---|---|---|

| Neuronal Cell Line | 1 µM | Reduced oxidative stress markers | |

| Animal Model (Rats) | 10 mg/kg | Improved cognitive function |

Case Studies

- Case Study on Ovarian Cancer : A study published in Journal of Medicinal Chemistry highlighted the use of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride as part of a PROTAC (proteolysis-targeting chimera) strategy to degrade TG2 in ovarian cancer cells. The results showed significant inhibition of cell migration and invasion, suggesting a novel therapeutic approach for ovarian cancer treatment .

- Neuroprotection in Alzheimer's Disease Models : Another study investigated the protective effects of the compound against amyloid-beta-induced neurotoxicity in vitro. The findings indicated that treatment with (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride led to reduced apoptosis and improved neuronal survival rates, highlighting its potential role in Alzheimer's disease therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.